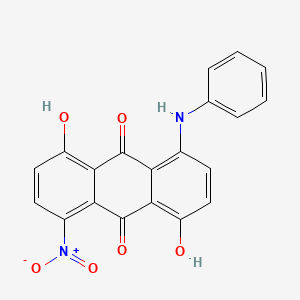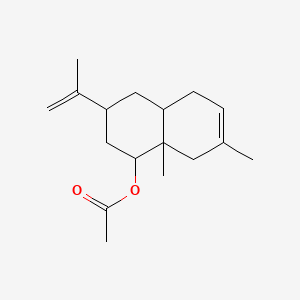
2,4,6-Trichlorobenzenediazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichlorobenzenediazonium chloride is an aromatic diazonium salt derived from 2,4,6-trichloroaniline This compound is known for its reactivity and is used in various organic synthesis reactions
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzenediazonium chloride is typically prepared through a diazotization reaction. The process involves the reaction of 2,4,6-trichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid under cold conditions. The reaction proceeds as follows:
- Dissolve 2,4,6-trichloroaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
- The diazonium salt precipitates out and can be isolated by filtration.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
化学反応の分析
Types of Reactions: 2,4,6-Trichlorobenzenediazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxyl groups, and nitriles. For example, treating the diazonium salt with hypophosphorous acid reduces the diazonium group to form 1,3,5-trichlorobenzene.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Hydroxyl Group Substitution: Heating the diazonium salt with water results in the formation of phenols.
Reduction: Hypophosphorous acid is commonly used to reduce the diazonium group to a hydrogen atom, forming the corresponding aromatic compound.
Major Products:
1,3,5-Trichlorobenzene: Formed by the reduction of the diazonium group.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
科学的研究の応用
2,4,6-Trichlorobenzenediazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: The compound can be used to modify biomolecules through diazotization reactions, aiding in the study of protein and nucleic acid functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-trichlorobenzenediazonium chloride involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo substitution or coupling reactions, leading to the formation of various products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile.
類似化合物との比較
2,4,6-Trichlorobenzoyl Chloride: Another chlorinated aromatic compound used in organic synthesis.
2,6-Dichlorobenzenediazonium Chloride: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Uniqueness: 2,4,6-Trichlorobenzenediazonium chloride is unique due to the presence of three chlorine atoms, which influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other diazonium salts may not be as effective.
特性
CAS番号 |
27093-67-0 |
|---|---|
分子式 |
C6H2Cl4N2 |
分子量 |
243.9 g/mol |
IUPAC名 |
2,4,6-trichlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H2Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2H;1H/q+1;/p-1 |
InChIキー |
CKBBJIAJAWFJEZ-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
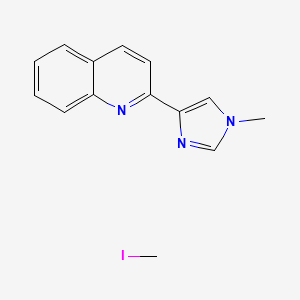
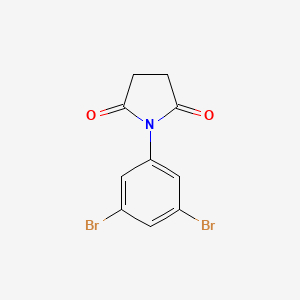





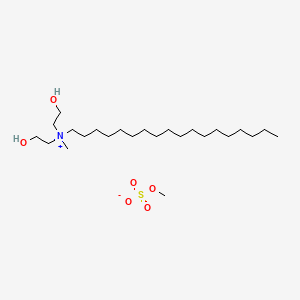
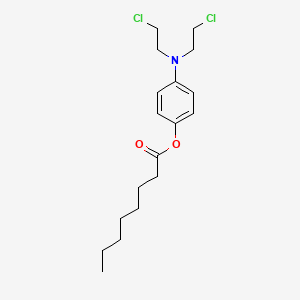
![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
